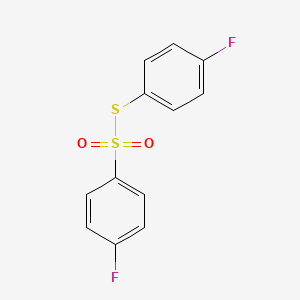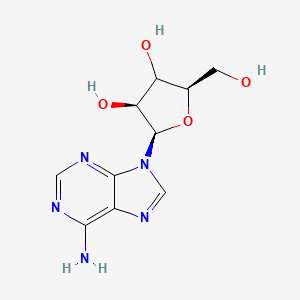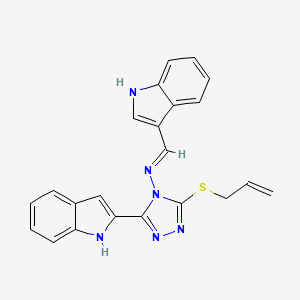
Vegfr2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr2-IN-1 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Angiogenesis is essential for various physiological processes, including wound healing and embryonic development, as well as pathological conditions such as cancer and diabetic retinopathy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr2-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. This often includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Applications De Recherche Scientifique
Vegfr2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cellular and molecular biology research to investigate the role of VEGFR-2 in various physiological and pathological processes.
Medicine: Explored as a potential therapeutic agent for diseases characterized by abnormal angiogenesis, such as cancer and diabetic retinopathy.
Industry: Utilized in the development of new drugs targeting VEGFR-2 and related pathways
Mécanisme D'action
Vegfr2-IN-1 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, ultimately blocking the angiogenesis process. The molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.
Uniqueness
Vegfr2-IN-1 is unique in its high specificity and potency against VEGFR-2, making it a valuable tool for studying the role of this receptor in angiogenesis. Compared to other inhibitors, this compound may offer advantages in terms of reduced off-target effects and improved efficacy in certain experimental settings .
Propriétés
Formule moléculaire |
C22H18N6S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(E)-1-(1H-indol-3-yl)-N-[3-(1H-indol-2-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C22H18N6S/c1-2-11-29-22-27-26-21(20-12-15-7-3-5-9-18(15)25-20)28(22)24-14-16-13-23-19-10-6-4-8-17(16)19/h2-10,12-14,23,25H,1,11H2/b24-14+ |
Clé InChI |
JHHALYCKDHAWEY-ZVHZXABRSA-N |
SMILES isomérique |
C=CCSC1=NN=C(N1/N=C/C2=CNC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |
SMILES canonique |
C=CCSC1=NN=C(N1N=CC2=CNC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



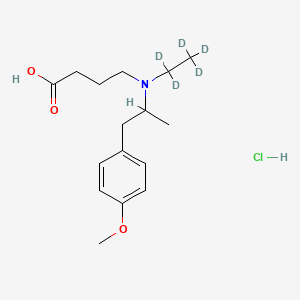

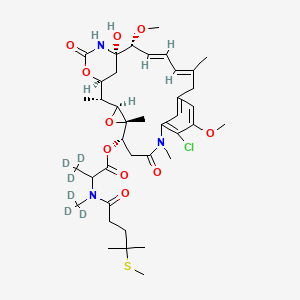
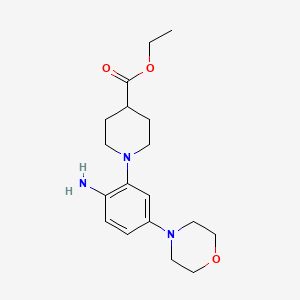
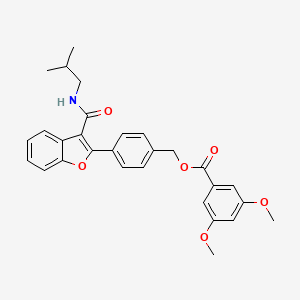

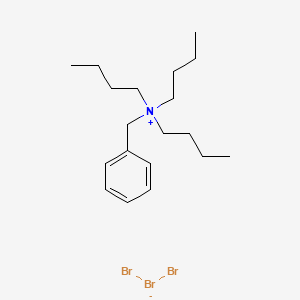
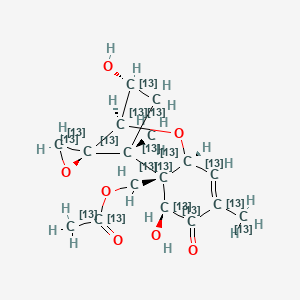
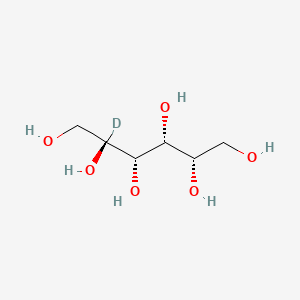
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
